molecular formula C15H15N3O3 B12176757 N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B12176757
M. Wt: 285.30 g/mol
InChI Key: TUCVMSDLTVQIPC-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that features an indole ring, an oxazole ring, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Oxazole Ring Formation: The oxazole ring can be formed via cyclization reactions involving appropriate precursors.

    Amide Bond Formation: The final step involves coupling the indole and oxazole intermediates through an amide bond formation, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the indole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogenation catalysts.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and oxazole rings can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
  • N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-4-yl)propanamide

Uniqueness

N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the specific positioning of the indole and oxazole rings, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C15H15N3O3/c1-20-15-9-10(21-18-15)5-6-14(19)17-13-4-2-3-12-11(13)7-8-16-12/h2-4,7-9,16H,5-6H2,1H3,(H,17,19)

InChI Key

TUCVMSDLTVQIPC-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC=CC3=C2C=CN3

Origin of Product

United States

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